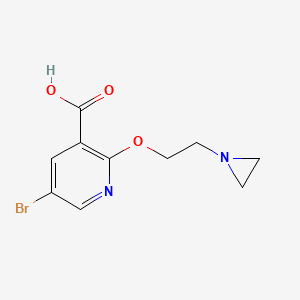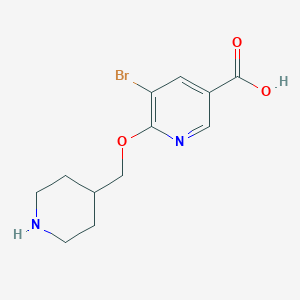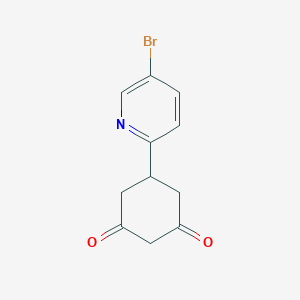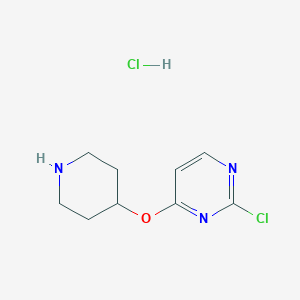
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester
Vue d'ensemble
Description
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester, also known as 3-OPP, is a synthetic compound that is widely used in scientific research. It has a variety of applications in biochemistry, physiology, and drug discovery. 3-OPP is an organic compound that is composed of an ester, a pyrazol, and an acid. The compound is used as a model compound for studying the structure and function of other compounds with similar chemical structures.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is involved in the synthesis of various organic compounds and is a subject of structural analysis using techniques like X-ray crystallography. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Catalytic Applications
- This chemical is used as a catalyst in certain reactions. For instance, Tayebi et al. (2011) described the use of a related sulfuric acid ester as a recyclable catalyst in the synthesis of bis(pyrazolones) (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Pharmaceutical Research
- Singh et al. (2005) demonstrated a synthesis method for ω-heterocyclic amino acids from related carboxy lactams, which are valuable in pharmaceutical research (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Interaction Studies
- Tewari et al. (2014) studied organic compounds including pyrazole ester derivatives for their interaction with other molecules, highlighting the role of weak interactions in stabilizing complexes (Tewari, Srivastava, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).
Organic Synthesis
- Research on derivatives of pyrazole, such as the compound , is significant in organic chemistry for synthesizing new molecular structures. Prokopenko et al. (2010) synthesized derivatives for further transformations in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Chemical Interactions and Properties
- Shen et al. (2012) focused on pyrazole derivatives for understanding their molecular structure and thermodynamic properties, which is crucial for predicting chemical behavior (Shen, Huang, Diao, & Lei, 2012).
Mécanisme D'action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their broad range of chemical and biological properties . Pyrazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with autotaxin (ATX), a secreted glycoprotein that converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The inhibition of ATX by this compound results in reduced levels of LPA, which has profound effects on various biological processes .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATX by this compound leads to decreased LPA levels, which in turn affects cell proliferation, migration, and survival. Additionally, this compound has been shown to have anti-fibrotic effects in various cell types, including liver and kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of ATX. This inhibition is achieved by binding to the active site of the enzyme, preventing the conversion of LPC to LPA. The reduction in LPA levels leads to downstream effects on various signaling pathways, including those involved in cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of ATX and reduced fibrosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATX and reduces LPA levels without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of ATX and the reduction of LPA levels. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The inhibition of ATX by this compound disrupts the production of LPA, which has downstream effects on various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is distributed to various tissues, including the liver and kidneys, where it exerts its inhibitory effects on ATX. The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in the localization of this compound, ensuring its effective inhibition of ATX and subsequent biological effects .
Propriétés
IUPAC Name |
methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCJQJUHPJYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


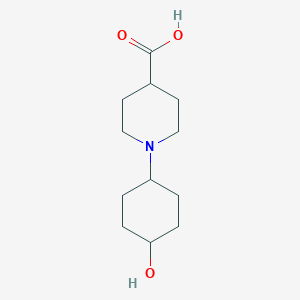




![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
